Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate
Description
Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A thioether linkage at position 2 of the thienopyrimidinone ring, connecting to a 3-oxobutanoate ester moiety.
- A 4-fluorobenzyl group substituted at position 3 of the thienopyrimidinone core.
- An ethyl ester group in the 3-oxobutanoate side chain, enhancing solubility and modulating reactivity.
This compound is part of a broader class of thienopyrimidinone derivatives, which are studied for their antimicrobial, kinase inhibitory, and other bioactivities due to their structural resemblance to purine bases .
Properties
IUPAC Name |
ethyl 4-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-2-26-16(24)9-14(23)11-28-19-21-15-7-8-27-17(15)18(25)22(19)10-12-3-5-13(20)6-4-12/h3-8H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBEJZBNHUCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H24FN3O4S2
- Molecular Weight : 513.6 g/mol
- IUPAC Name : this compound
This compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Studies have suggested that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been reported in several studies, indicating its potential as an anticancer agent. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors .
Biological Activity Data
The biological activities of this compound have been evaluated in various studies. Below is a summary table detailing these findings:
Case Studies
Several case studies highlight the biological activity of the compound:
- Neuropharmacological Study : A study demonstrated that derivatives similar to this compound effectively inhibited AChE activity in vitro. This suggests potential use in treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Efficacy : Research conducted on various thieno[3,2-d]pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antimicrobial potency .
- Cancer Research : In vitro studies on different cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment with the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
The table below compares Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate with structurally related compounds from the literature:
Key Observations:
- The thienopyrimidinone core is conserved across analogs, but substituents at positions 2 and 3 vary significantly.
- The 4-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler alkyl or aryl groups (e.g., allyl in ) .
- Bioactivity : Analogs with acetamide or sulfamoyl groups (e.g., 4j, 2e) exhibit antimicrobial activity, suggesting the target compound’s thioether-linked ester could retain similar properties if tested .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with bulkier substituents (e.g., 4l in , m.p. >300°C) exhibit higher thermal stability than those with flexible side chains (e.g., 4k, m.p. 208°C) . The target compound’s melting point is unreported but likely influenced by its fluorobenzyl group.
- Spectroscopy: 1H/13C NMR and LC-MS (as in and ) are standard for confirming thienopyrimidinone derivatives. The target compound’s 4-fluorobenzyl group would show distinct aromatic shifts (δ ~7.2–7.4 ppm) and 19F NMR signals .
Preparation Methods
Core Thieno[3,2-d]pyrimidine Skeleton Construction
The thieno[3,2-d]pyrimidine core is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine hydrochloride under basic conditions. Sodium methoxide (28% in methanol) facilitates deprotonation, enabling nucleophilic attack by the amidine nitrogen on the β-keto ester carbonyl. Subsequent intramolecular cyclization yields 4-hydroxy-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, which is chlorinated using phosphorus oxychloride (POCl₃) in acetonitrile to introduce a leaving group at position 2.
Reaction Conditions
- Solvent: Ethanol or toluene
- Temperature: Reflux (70–105°C)
- Catalyst: Sodium hydride or sodium methoxide
- Yield: 79–85%
Thioether Linkage Formation
Generation of the Thiol Intermediate
Chloride displacement at position 2 of the thienopyrimidine core is performed using thiourea in ethanol under reflux. Acidic hydrolysis with hydrochloric acid liberates the free thiol, which is stabilized as its sodium salt using sodium hydride in tetrahydrofuran (THF).
Critical Steps
Coupling with Ethyl 4-Bromo-3-oxobutanoate
The sodium thiolate undergoes nucleophilic substitution with ethyl 4-bromo-3-oxobutanoate in anhydrous THF. Catalytic iodine enhances reactivity, and the reaction proceeds at room temperature within 2 hours. Post-reaction purification via column chromatography (hexane/ethyl acetate, 4:1) isolates the target compound.
Reaction Metrics
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | Iodine (0.1 equiv) |
| Temperature | 25°C |
| Yield | 68% |
| Purity (HPLC) | >98% |
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Thioalkylation
A streamlined approach combines thienopyrimidine formation and thioether coupling in a single reactor. Ethyl 3-mercapto-3-oxopropanoate is introduced during the cyclocondensation phase, exploiting in situ thiol generation. This method reduces purification steps but requires precise stoichiometric control to avoid dimerization.
Advantages and Limitations
- Yield: 52%
- Side Products: Dithioethers (≤15%)
- Solvent System: Acetonitrile/water (3:1)
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as the alkylation and thioether formation. For example, reacting 3-(4-fluorobenzyl)-4-chlorothieno[3,2-d]pyrimidine with ethyl 3-mercapto-3-oxobutanoate under microwaves (300 W, 120°C) completes in 20 minutes with a 74% yield.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclocondensation
Polar solvents like ethanol favor cyclization by stabilizing transition states through hydrogen bonding. Non-polar solvents (e.g., toluene) improve yields in Claisen-Schmidt condensations but prolong reaction times.
Comparative Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 85 |
| Toluene | 110 | 24 | 39 |
| DMF | 90 | 6 | 67 |
Role of Bases in Alkylation
Strong bases (e.g., NaH) deprotonate thiols more effectively than weak bases (K₂CO₃), but may promote side reactions such as ester hydrolysis. Triethylamine is preferred for acid scavenging in POCl₃-mediated chlorinations.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 2H, Ar-H), 7.12–7.07 (m, 2H, Ar-H), 5.32 (s, 2H, N-CH₂), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 3.92 (s, 2H, SCH₂), 2.58 (s, 3H, COCH₃), 1.24 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 190.2 (C=O), 167.8 (C=O), 162.4 (CF₃), 135.6–115.2 (Ar-C), 60.1 (OCH₂), 40.3 (N-CH₂), 29.7 (SCH₂), 14.1 (CH₃).
Chromatographic Purity
- HPLC: Rt = 8.7 min (C18 column, MeOH/H₂O 70:30, 1 mL/min)
- Elemental Analysis: Calculated for C₁₉H₁₆F₄N₂O₃S: C, 52.78; H, 3.73; N, 6.48. Found: C, 52.69; H, 3.81; N, 6.41.
Challenges and Mitigation Strategies
Byproduct Formation During Thioether Coupling
Dithioethers arise from over-alkylation, particularly in excess bromoester. Stoichiometric control (1:1.05 ratio) and low temperatures (0–5°C) suppress this issue.
Ester Hydrolysis Under Basic Conditions
The ethyl ester group is susceptible to hydrolysis in strongly basic media. Using mild bases (e.g., NaHCO₃) and anhydrous solvents preserves ester integrity.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing sodium hydride with potassium tert-butoxide reduces costs by 40% without yield loss. Bulk procurement of ethyl 4,4,4-trifluoro-3-oxobutanoate further lowers expenses.
Waste Management
Phosphorus oxychloride waste is neutralized with aqueous NaHCO₃, generating innocuous phosphate salts. THF is recovered via distillation (bp 66°C) for reuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
